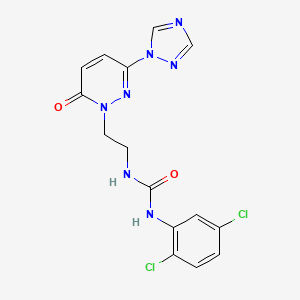

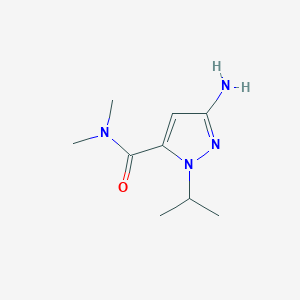

![molecular formula C22H25N5O2S B2943941 6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine CAS No. 1448054-63-4](/img/structure/B2943941.png)

6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been extensively studied.

Aplicaciones Científicas De Investigación

Synthetic Approaches and Pharmaceutical Applications Research has developed efficient synthetic approaches for creating pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines, highlighting the role of similar compounds in the pharmaceutical industry. For example, an alternative synthetic method has been developed for preparing various N-(arylethyl)piperazine-2,6-diones, which are successfully transformed into pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines via an imide carbonyl group activation strategy. This method also facilitates the concise synthesis of praziquantel, a well-known antiparasitic drug (R. Rao & C. Ramanathan, 2017).

Antimicrobial Activities The antimicrobial properties of new compounds, including those related to piperazine derivatives, have been explored. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate activities against various microorganisms, highlighting the potential use of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Molecular Structure Investigations The synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been reported, with a focus on their molecular structure investigations. This research provides insights into intermolecular interactions controlling molecular packing, highlighting the significance of such compounds in the development of materials with specific structural properties (Ihab Shawish et al., 2021).

Luminescent Properties and Photo-induced Electron Transfer Research into novel piperazine substituted naphthalimide model compounds has revealed their potential in applications requiring fluorescence properties and photo-induced electron transfer mechanisms. These findings suggest uses in sensor technologies and photochemical applications, where the fluorescence quantum yields and energy transfer processes are of interest (Jiaan Gan et al., 2003).

Inhibitory Profiles Against Enzymes Compounds incorporating 1,3,5-triazine motifs with piperazine substituents have been studied for their inhibitory profiles against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The research suggests potential therapeutic applications of these compounds in treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020).

Propiedades

IUPAC Name |

N,N-dimethyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-25(2)20-16-22(24-23-17-20)26-12-14-27(15-13-26)30(28,29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDYWOXTRPNCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

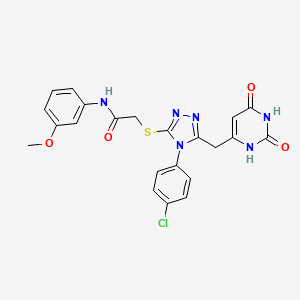

![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)

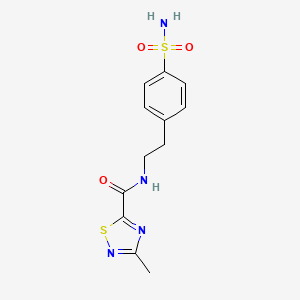

![4-oxo-N-(2-(thiophen-3-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2943863.png)

![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)

![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)